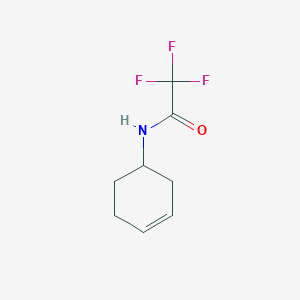

N-(cyclohex-3-en-1-yl)-2,2,2-trifluoroacetamide

Vue d'ensemble

Description

N-(cyclohex-3-en-1-yl)-2,2,2-trifluoroacetamide: is an organic compound characterized by the presence of a cyclohexene ring and a trifluoroacetamide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohex-3-en-1-yl)-2,2,2-trifluoroacetamide typically involves the reaction of cyclohex-3-en-1-amine with trifluoroacetic anhydride. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity. The general reaction scheme is as follows:

Cyclohex-3-en-1-amine+Trifluoroacetic anhydride→this compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the scalability and cost-effectiveness of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: N-(cyclohex-3-en-1-yl)-2,2,2-trifluoroacetamide can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the saturation of the cyclohexene ring to form N-(cyclohexyl)-2,2,2-trifluoroacetamide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetamide group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products

Oxidation: Cyclohex-3-en-1-one derivatives or carboxylic acids.

Reduction: N-(cyclohexyl)-2,2,2-trifluoroacetamide.

Substitution: Various substituted amides or esters depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Synthesis and Reactions

Synthetic Routes

The synthesis of N-(cyclohex-3-en-1-yl)-2,2,2-trifluoroacetamide typically involves the reaction of cyclohex-3-en-1-amine with trifluoroacetic anhydride. This reaction is generally performed in inert solvents like dichloromethane or tetrahydrofuran at controlled temperatures to ensure high yield and purity. The reaction can be summarized as follows:Industrial Production Methods

On an industrial scale, continuous flow reactors are often utilized to optimize reaction conditions and improve efficiency. The incorporation of catalysts and automated systems enhances the scalability and cost-effectiveness of the synthesis process.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmacophore in drug design. The trifluoroacetamide moiety is known to enhance metabolic stability and bioavailability, making it a promising candidate for developing new therapeutic agents. Its unique structure allows for selective functionalization, which is valuable in creating complex molecules for medicinal purposes .

The compound has shown potential biological activities that merit further exploration:

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

These results indicate that the compound may have significant implications in the treatment of infections and cancer .

Study on Antimicrobial Activity (2024)

Objective: To assess the efficacy against Gram-positive and Gram-negative bacteria.

Findings: The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL respectively.

Anticancer Activity Evaluation (2023)

Objective: To evaluate cytotoxic effects on human breast cancer cells (MCF-7).

Findings: The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Inflammation Model Study (2025)

Objective: To investigate the anti-inflammatory properties using LPS-stimulated macrophages.

Findings: Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Industrial Applications

In materials science, this compound is utilized in the synthesis of polymers and advanced materials. Its unique properties confer specific characteristics such as hydrophobicity and thermal stability, making it suitable for various industrial applications .

Mécanisme D'action

The mechanism by which N-(cyclohex-3-en-1-yl)-2,2,2-trifluoroacetamide exerts its effects is largely dependent on its interaction with molecular targets. The trifluoroacetamide group can form strong hydrogen bonds and interact with various enzymes and receptors, modulating their activity. This interaction can influence biological pathways, leading to desired therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(cyclohexyl)-2,2,2-trifluoroacetamide

- N-(cyclohex-3-en-1-yl)-acetamide

- N-(cyclohex-3-en-1-yl)-2,2,2-trifluoropropionamide

Uniqueness

N-(cyclohex-3-en-1-yl)-2,2,2-trifluoroacetamide is unique due to the presence of both a cyclohexene ring and a trifluoroacetamide group. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, which are not observed in its analogs. The trifluoroacetamide group, in particular, contributes to its high metabolic stability and potential for bioactivity.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Activité Biologique

N-(Cyclohex-3-en-1-yl)-2,2,2-trifluoroacetamide, also known by its IUPAC name (R)-N-(cyclohex-3-en-1-yl)-2,2,2-trifluoroacetamide, is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C8H10F3NO

- Molecular Weight : 193.17 g/mol

- CAS Number : 1350636-90-6

- SMILES Notation : O=C(N[C@H]1CC=CCC1)C(F)(F)F

The trifluoroacetamide moiety is significant for its potential interactions in biological systems, particularly in modulating enzyme activity and influencing cellular pathways.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies. The compound exhibits a range of pharmacological effects including:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of trifluoroacetamides can exhibit antibacterial properties. For instance, similar compounds have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) reported as low as 4–8 µg/mL for certain analogues .

- Antitumor Activity : Some studies suggest that compounds with a trifluoroacetamide group may possess antitumor properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of apoptotic pathways and inhibition of cell proliferation .

- Anti-inflammatory Effects : Trifluoroacetamides have been noted for their potential anti-inflammatory effects in various models, suggesting they may inhibit pro-inflammatory cytokines or pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the cyclohexenyl ring and trifluoromethyl group plays a pivotal role in enhancing the compound's lipophilicity and bioavailability.

Table 1: Structure-Activity Relationships of Related Compounds

| Compound ID | Structure | R Group | MIC (µg/mL) | Activity Type |

|---|---|---|---|---|

| 1 | CF₃ | H | 5 | Antibacterial |

| 2 | OCF₃ | H | 4–8 | Antibacterial |

| 3 | Cl | H | 20 | Antibacterial |

| 4 | H | CF₃ | 2–4 | Antibacterial |

| 5 | H | OCF₃ | 5 | Antibacterial |

This table illustrates how modifications to the R group can significantly influence antimicrobial activity.

Case Study 1: Antimicrobial Efficacy

In a study evaluating various trifluoroacetamide derivatives against MRSA, this compound showed promising results with an MIC comparable to established antibiotics. This highlights its potential as a lead compound for further development in treating resistant bacterial infections .

Case Study 2: Cancer Cell Line Studies

Research involving human cancer cell lines demonstrated that this compound induces apoptosis through caspase activation pathways. The compound was effective at micromolar concentrations and exhibited selectivity towards cancerous cells over normal cells .

Propriétés

IUPAC Name |

N-cyclohex-3-en-1-yl-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F3NO/c9-8(10,11)7(13)12-6-4-2-1-3-5-6/h1-2,6H,3-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRUZPHLIKWLQMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70454637 | |

| Record name | N-(Cyclohex-3-en-1-yl)-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78293-47-7 | |

| Record name | N-(Cyclohex-3-en-1-yl)-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.